molecular formula C12H10O6S2 B1213517 4,4'-Biphenyldisulfonic acid CAS No. 5314-37-4

4,4'-Biphenyldisulfonic acid

Cat. No.: B1213517
CAS No.: 5314-37-4
M. Wt: 314.3 g/mol
InChI Key: ABSXMLODUTXQDJ-UHFFFAOYSA-N
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Description

4,4’-Biphenyldisulfonic acid: is an organic compound with the chemical formula C12H10O6S2 . It is a white to gray crystalline solid that is soluble in water and various organic solvents. This compound is known for its excellent thermal and chemical stability, making it a valuable material in various industrial applications .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4,4’-Biphenyldisulfonic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is involved in the formation of coordination polymers with alkaline-earth metals, such as calcium, strontium, and barium . These interactions are crucial for the self-assembly of coordination polymers, which can be used for the detection of antibiotics .

Cellular Effects

4,4’-Biphenyldisulfonic acid has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with primary amines can lead to the formation of flexible layered frameworks with guest-responsive channels . These frameworks can modulate cellular responses by altering the availability of specific molecules within the cell. Additionally, 4,4’-Biphenyldisulfonic acid’s ability to form coordination polymers can impact cellular functions by influencing the distribution and localization of metal ions within the cell .

Molecular Mechanism

The molecular mechanism of 4,4’-Biphenyldisulfonic acid involves its binding interactions with biomolecules and metal ions. The compound’s sulfonic acid groups can form strong hydrogen bonds and coordinate with metal ions, leading to the formation of stable complexes . These interactions can result in enzyme inhibition or activation, depending on the specific biomolecules involved. For example, the coordination of 4,4’-Biphenyldisulfonic acid with alkaline-earth metals can enhance the detection of antibiotics by stabilizing the metal-ligand complexes . Additionally, the compound’s ability to form hydrogen bonds can influence gene expression by altering the structure and function of DNA and RNA molecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,4’-Biphenyldisulfonic acid can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but its interactions with other chemicals and environmental factors can lead to degradation . Long-term studies have shown that 4,4’-Biphenyldisulfonic acid can maintain its activity and function over extended periods, making it suitable for various biochemical applications . The compound’s stability can be influenced by factors such as pH, temperature, and the presence of other reactive species.

Dosage Effects in Animal Models

The effects of 4,4’-Biphenyldisulfonic acid in animal models can vary depending on the dosage administered. At low doses, the compound may exhibit beneficial effects, such as enhancing the detection of specific biomolecules or stabilizing metal-ligand complexes . At high doses, 4,4’-Biphenyldisulfonic acid can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed in studies, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

4,4’-Biphenyldisulfonic acid is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. The compound’s sulfonic acid groups can participate in redox reactions, leading to the formation of reactive intermediates that can further interact with other biomolecules . These interactions can affect the overall metabolic balance within the cell, influencing processes such as energy production, biosynthesis, and detoxification.

Transport and Distribution

Within cells and tissues, 4,4’-Biphenyldisulfonic acid is transported and distributed through interactions with specific transporters and binding proteins. The compound’s ability to form stable complexes with metal ions can facilitate its transport across cellular membranes and its accumulation in specific cellular compartments . Additionally, the compound’s interactions with binding proteins can influence its localization and distribution within the cell, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of 4,4’-Biphenyldisulfonic acid is influenced by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it can exert its effects on cellular processes . For example, the compound’s ability to form coordination polymers can lead to its accumulation in the endoplasmic reticulum or Golgi apparatus, where it can influence protein folding and trafficking . Additionally, the compound’s interactions with metal ions can affect its localization within the nucleus, impacting gene expression and DNA repair processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4’-Biphenyldisulfonic acid can be synthesized through several methods. One common method involves the sulfonation of biphenyl using concentrated sulfuric acid. The reaction typically proceeds as follows:

Industrial Production Methods: In industrial settings, the production of 4,4’-Biphenyldisulfonic acid often involves large-scale sulfonation processes. These processes are optimized for high yield and purity, and they may include additional steps such as filtration, drying, and packaging to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions: 4,4’-Biphenyldisulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,4’-Biphenyldisulfonic acid has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness: 4,4’-Biphenyldisulfonic acid is unique due to its high thermal and chemical stability, as well as its ability to form strong hydrogen bonds and electrostatic interactions. These properties make it particularly valuable in the synthesis of dyes, pigments, and coordination polymers .

Properties

IUPAC Name

4-(4-sulfophenyl)benzenesulfonic acid
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InChI

InChI=1S/C12H10O6S2/c13-19(14,15)11-5-1-9(2-6-11)10-3-7-12(8-4-10)20(16,17)18/h1-8H,(H,13,14,15)(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ABSXMLODUTXQDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H10O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

15807-67-7 (di-potassium salt), 31139-42-1 (di-hydrochloride salt)
Record name 4,4'-Dihydroxybiphenyl-O-disulfonic acid
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DSSTOX Substance ID

DTXSID6063771
Record name [1,1'-Biphenyl]-4,4'-disulfonic acid
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Molecular Weight

314.3 g/mol
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Physical Description

Powder; [TCI America MSDS]
Record name 4,4'-Biphenyldisulfonic acid
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CAS No.

5314-37-4
Record name [1,1′-Biphenyl]-4,4′-disulfonic acid
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Record name 4,4'-Dihydroxybiphenyl-O-disulfonic acid
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Record name [1,1'-Biphenyl]-4,4'-disulfonic acid
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Record name [1,1'-Biphenyl]-4,4'-disulfonic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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